molecular formula C16H23HgN6NaO8 B1251450 Meralluride CAS No. 8069-64-5

Meralluride

Cat. No.: B1251450
CAS No.: 8069-64-5
M. Wt: 650.97 g/mol
InChI Key: BDFXZRBRZBBYDN-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Meralluride can be synthesized through the reaction of N-(3-hydroxymercuri-2-methoxypropylcarbamyl) succinamic acid with theophylline . The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the final product. The use of mercury compounds necessitates careful handling and disposal of waste to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Meralluride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meralluride is unique among mercurial diuretics due to its specific chemical structure, which includes a 2-methoxypropyl group and a succinamic acid moiety. This structure imparts distinct pharmacokinetic and pharmacodynamic properties, making it effective in certain clinical scenarios where other diuretics may not be as effective . its use has declined due to the availability of safer and more effective diuretics .

Biological Activity

Meralluride, a mercurial diuretic, has been studied for its biological activity, particularly in the context of its effects on renal function and fluid balance. This article summarizes key findings from various studies, highlighting its mechanism of action, therapeutic applications, and potential adverse effects.

This compound primarily acts as a diuretic by inhibiting sodium reabsorption in the proximal tubule of the nephron. This inhibition leads to increased excretion of sodium and water, thereby promoting diuresis. The compound is known to produce a two-phase diuretic response:

  • Initial Phase : Rapid increase in urine flow and modest increase in solute clearance within 15-30 minutes post-administration.
  • Sustained Phase : A more pronounced solute diuresis begins approximately 60 minutes after administration, peaking at 90-120 minutes .

Diuretic Efficacy

Several studies have evaluated the efficacy of this compound compared to other diuretics:

  • Comparison with Furosemide : In a study involving 46 participants, this compound was found to produce less diuresis compared to furosemide. The results indicated that while this compound does promote diuresis, it is not as effective as loop diuretics like furosemide in patients with heart failure or edema .
  • Natriuresis : this compound has been shown to induce natriuresis (sodium excretion) effectively; however, the extent varies based on patient condition and concurrent treatments. In healthy subjects, it demonstrated significant increases in urinary sodium excretion .
Study ReferencePopulationTreatment ComparisonFindings
Stason et al. 46 participants (healthy controls & patients with edema)Furosemide vs. This compoundGreater diuresis with furosemide; this compound effective but less so
Kourouklis et al. 10 patients (varied conditions)Bumetanide vs. Furosemide vs. PlaceboSimilar outcomes with active treatments; this compound included as part of broader comparison

Adverse Effects

Despite its utility, this compound is associated with several adverse reactions:

  • Toxic Reactions : Reports indicate a range of toxic reactions, including acute dehydration and nephrotoxicity. A notable study documented nine cases of adverse reactions linked to this compound injection, including three fatalities due to toxic nephrosis .
  • Hypersensitivity : Specific hypersensitivity reactions to the mercurial component have been documented, leading to allergic responses in some patients .

Case Studies

Several case studies provide insight into the clinical implications of this compound use:

  • Case Report on Hypersensitivity : A 53-year-old patient experienced severe hypersensitivity following this compound administration, necessitating alternative treatment options such as mercaptomerin (thiomerin) sodium .
  • Diuretic Response in Heart Failure : In patients with heart failure, this compound was observed to provide symptomatic relief but was often overshadowed by more potent diuretics like furosemide in terms of efficacy and safety profile .

Properties

CAS No.

8069-64-5

Molecular Formula

C16H23HgN6NaO8

Molecular Weight

650.97 g/mol

IUPAC Name

sodium;[3-(3-carboxylatopropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-7H-purine-2,6-dione;hydroxide

InChI

InChI=1S/C9H15N2O5.C7H8N4O2.Hg.Na.H2O/c1-6(16-2)5-10-9(15)11-7(12)3-4-8(13)14;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;/h6H,1,3-5H2,2H3,(H,13,14)(H2,10,11,12,15);3H,1-2H3,(H,8,9);;;1H2/q;;2*+1;/p-2

InChI Key

BDFXZRBRZBBYDN-UHFFFAOYSA-L

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg+].[OH-].[Na+]

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CNC(=O)NC(=O)CCC(=O)[O-])C[Hg+].[OH-].[Na+]

Synonyms

meralluride
meralurida
mercuhydrin
mercuretin

Origin of Product

United States

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